molecular formula C9H12N2O2 B14813481 4-Cyclopropoxy-6-methoxypyridin-3-amine

4-Cyclopropoxy-6-methoxypyridin-3-amine

Cat. No.: B14813481
M. Wt: 180.20 g/mol
InChI Key: DVBBCXCEXAQBLM-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-6-methoxypyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a cyclopropoxy group at the 4-position and a methoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-6-methoxypyridin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methoxypyridin-3-amine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-6-methoxypyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-Cyclopropoxy-6-methoxypyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-methoxypyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-methoxypyridine: Similar structure but with an amino group instead of a cyclopropoxy group.

    6-Methoxypyridin-3-amine: Lacks the cyclopropoxy group, making it less sterically hindered.

Uniqueness

4-Cyclopropoxy-6-methoxypyridin-3-amine is unique due to the presence of both cyclopropoxy and methoxy groups on the pyridine ring. This combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

4-cyclopropyloxy-6-methoxypyridin-3-amine

InChI

InChI=1S/C9H12N2O2/c1-12-9-4-8(7(10)5-11-9)13-6-2-3-6/h4-6H,2-3,10H2,1H3

InChI Key

DVBBCXCEXAQBLM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)OC2CC2)N

Origin of Product

United States

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